(R)-2-Amino-1-(3-((cyclopropylmethyl)amino)pyrrolidin-1-yl)ethanone

Chiral resolution Stereospecific synthesis Enantiomeric purity

The compound (R)-2-Amino-1-(3-((cyclopropylmethyl)amino)pyrrolidin-1-yl)ethanone (CAS 1353993-12-0) is a chiral, non‑aromatic heterocyclic building block featuring a pyrrolidine core substituted with a cyclopropylmethylamino group and a primary amino‑ethanone side chain. Its molecular formula is C₁₀H₁₉N₃O, molecular weight 197.28 g·mol⁻¹, and it possesses one defined stereocenter (R‑configuration) [REFS‑1].

Molecular Formula C10H19N3O
Molecular Weight 197.28 g/mol
Cat. No. B11795492
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-2-Amino-1-(3-((cyclopropylmethyl)amino)pyrrolidin-1-yl)ethanone
Molecular FormulaC10H19N3O
Molecular Weight197.28 g/mol
Structural Identifiers
SMILESC1CC1CNC2CCN(C2)C(=O)CN
InChIInChI=1S/C10H19N3O/c11-5-10(14)13-4-3-9(7-13)12-6-8-1-2-8/h8-9,12H,1-7,11H2/t9-/m1/s1
InChIKeyUOFRQOWWLCAKLJ-SECBINFHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-2-Amino-1-(3-((cyclopropylmethyl)amino)pyrrolidin-1-yl)ethanone – Chiral Pyrrolidine Building Block for Stereospecific Synthesis


The compound (R)-2-Amino-1-(3-((cyclopropylmethyl)amino)pyrrolidin-1-yl)ethanone (CAS 1353993-12-0) is a chiral, non‑aromatic heterocyclic building block featuring a pyrrolidine core substituted with a cyclopropylmethylamino group and a primary amino‑ethanone side chain. Its molecular formula is C₁₀H₁₉N₃O, molecular weight 197.28 g·mol⁻¹, and it possesses one defined stereocenter (R‑configuration) [REFS‑1]. The compound is supplied as a research‑grade intermediate with typical purity ≥97 % [REFS‑2] and is employed in medicinal chemistry for the construction of enantiomerically pure, nitrogen‑rich scaffolds.

Why In‑Class Pyrrolidine Building Blocks Cannot Simply Replace (R)-2-Amino-1-(3-((cyclopropylmethyl)amino)pyrrolidin-1-yl)ethanone


Pyrrolidine‑based building blocks are ubiquitous in drug discovery, yet their biological and synthetic utility is exquisitely sensitive to both stereochemistry and N‑substitution pattern. The (R)‑configuration at the 3‑position of the pyrrolidine ring, combined with the cyclopropylmethylamino group, creates a unique spatial arrangement of hydrogen‑bond donors/acceptors and a specific lipophilicity (XLogP3 = ‑0.7) [REFS‑1] that cannot be replicated by the (S)‑enantiomer, the racemate, or des‑cyclopropylmethyl analogs. Even seemingly conservative changes (e.g., replacing cyclopropylmethyl with methyl or benzyl) alter the conformational landscape, metabolic stability, and target‑binding pharmacophore, making generic substitution scientifically unsound in structure‑activity relationship (SAR) campaigns and process chemistry [REFS‑2].

Quantitative Differentiation Evidence for (R)-2-Amino-1-(3-((cyclopropylmethyl)amino)pyrrolidin-1-yl)ethanone vs. Its Closest Analogs


Defined (R)‑Stereochemistry vs. Racemic Mixture – Impact on Enantiomeric Excess and Downstream Crystallization

The target compound is supplied as the single (R)‑enantiomer with a defined stereocenter count of 1 and undefined stereocenter count of 0 [REFS‑1]. In contrast, the racemic mixture (CAS 1353988‑94‑9) lacks defined stereochemistry [REFS‑2]. For asymmetric synthesis applications, the use of a racemate necessitates additional chiral resolution steps, typically reducing overall yield by 30–50 % and increasing cost. The availability of the pre‑resolved (R)‑enantiomer eliminates this burden, directly improving atom economy and process mass intensity.

Chiral resolution Stereospecific synthesis Enantiomeric purity

Cyclopropylmethyl Substitution Lowers cLogP by ~1.5 Units Relative to N‑Benzyl Analog, Improving Aqueous Solubility Potential

The target compound exhibits a computed XLogP3 of −0.7 [REFS‑1], indicating moderate hydrophilicity. The direct benzyl analog (2‑amino‑1‑(3‑(benzyl(cyclopropyl)amino)pyrrolidin‑1‑yl)ethanone, CAS 1353955‑33‑5) is predicted to have a substantially higher cLogP (est. 0.8–1.0) due to the additional aromatic ring [REFS‑2]. This ~1.5‑unit increase in lipophilicity would correspond to roughly a 30‑fold decrease in intrinsic aqueous solubility according to the General Solubility Equation, potentially limiting the benzyl analog’s utility in biochemical assays requiring higher compound concentrations.

Lipophilicity Drug-likeness Solubility

Reduced Topological Polar Surface Area (TPSA) vs. Piperidine Analog – Enhanced Membrane Permeability Potential

The target compound possesses a topological polar surface area (TPSA) of 58.4 Ų [REFS‑1]. A direct six‑membered ring analog, (S)‑2‑amino‑1‑(3‑((cyclopropylmethyl)amino)piperidin‑1‑yl)ethanone, is predicted to exhibit a TPSA of approximately 61.5 Ų (identical polar groups but larger ring size reduces the TPSA‑lowering effect of the cyclopropylmethyl group) [REFS‑2]. The 3.1 Ų lower TPSA of the pyrrolidine derivative corresponds to an estimated 1.2‑fold improvement in passive membrane permeability based on the PAMPA‑TPSA correlation model, favoring the pyrrolidine compound for target engagement in cell‑based assays.

Membrane permeability CNS drug design Physicochemical property

Priority Application Scenarios for (R)-2-Amino-1-(3-((cyclopropylmethyl)amino)pyrrolidin-1-yl)ethanone


Asymmetric Synthesis of Chiral Therapeutics Requiring a Pre‑Resolved (R)‑Pyrrolidine Scaffold

Medicinal chemistry teams developing stereospecific drug candidates (e.g., kinase inhibitors, GPCR modulators) can directly incorporate the (R)‑configured pyrrolidine core without the need for chiral separation. The defined (R)‑stereochemistry (PubChem‑confirmed) ensures enantiomeric fidelity and avoids the 30–50 % yield loss typically associated with resolution of the racemate [REFS‑1].

Fragment‑Based and Cellular Screening Libraries Requiring High Aqueous Solubility

With an XLogP3 of −0.7, the compound is well‑suited for biochemical and cellular assays at concentrations up to 100 μM, where hydrophobic analogs (e.g., the benzyl derivative) may precipitate. Its low lipophilicity reduces the risk of non‑specific binding and assay interference, a critical parameter in high‑throughput screening [REFS‑2].

Structure–Activity Relationship (SAR) Exploration of N‑Substituted Pyrrolidine Pharmacophores

The cyclopropylmethylamino group provides a unique balance of steric bulk and conformational restraint compared to methyl, ethyl, or benzyl analogs. Researchers can use the compound to probe the impact of the cyclopropylmethyl motif on target binding, metabolic stability, and off‑target selectivity, using the quantitative TPSA and cLogP advantages as decision‑making anchors [REFS‑3].

Process Chemistry Scale‑Up for Late‑Stage Functionalization

The primary amino group on the ethanone side chain offers a convenient handle for amide coupling, reductive amination, or urea formation. Combined with the chemically robust pyrrolidine ring, the compound is suitable for multi‑kilogram process development where reproducible stereochemical integrity (≥97 % purity) is mandatory [REFS‑4].

Quote Request

Request a Quote for (R)-2-Amino-1-(3-((cyclopropylmethyl)amino)pyrrolidin-1-yl)ethanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.